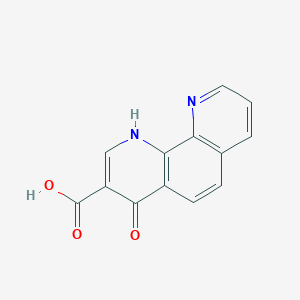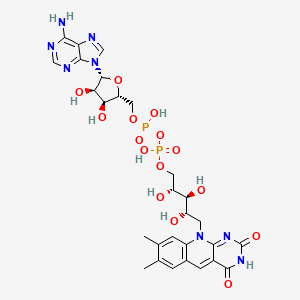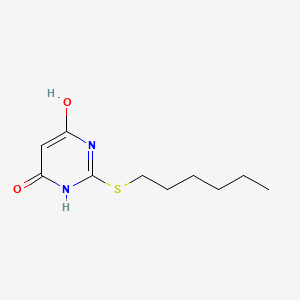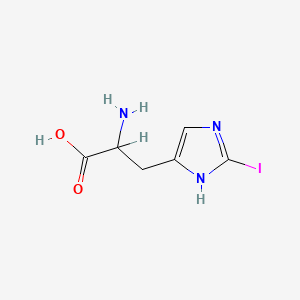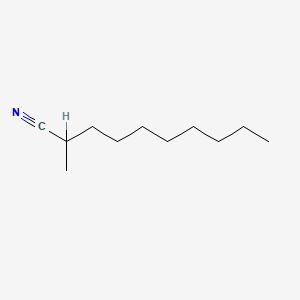![molecular formula C28H25N3O5 B1664629 2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid CAS No. 690689-90-8](/img/structure/B1664629.png)
2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
50F10 is a stabilizer of the active LPL dimer. It acts by preventing both angptl4- and heat-induced inactivation of LPL and reducing postprandial triglyceride levels.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel compounds, including piperidin-4-ylphosphinic and piperidin-4-ylphosphonic acid analogues, have been synthesized, utilizing procedures like Pudovik addition, Barton deoxygenation, and acidic hydrolysis. These methodologies offer efficient means to yield targeted amino acids, contributing to the synthesis of compounds related to 2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid (Kehler, Ebert, Dahl, & Krogsgaard‐Larsen, 1998).
Potential Therapeutic Applications
- Research on aurora kinase inhibitors highlights compounds that inhibit Aurora A and show potential in cancer treatment. This suggests that similar compounds, including those with a piperidine structure, might have applications in oncology (ロバート ヘンリー,ジェームズ, 2006).
Applications in Anticancer Research
- The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as potential anticancer agents indicate the significance of piperidine derivatives in developing new anticancer therapies (Rehman et al., 2018).
Inhibitory Activity in Neurotransmission
- Piperidinyl-phosphinic acids have been synthesized as bioisosteres of amino carboxylic acids, demonstrating their potential as GABA-uptake inhibitors. This indicates their possible application in modulating neurotransmitter activity (Kehler, Stensbøl, & Krogsgaard‐Larsen, 1999).
Role in GABA Uptake and Imaging
- Compounds like CIPCA and its radioiodinated analog [125I]CIPCA, which are similar in structure to 2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid, have been synthesized for studying the GABA uptake system, suggesting potential applications in neuroimaging (Dort, Gildersleeve, & Wieland, 1995).
Propiedades
Número CAS |
690689-90-8 |
|---|---|
Nombre del producto |
2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid |
Fórmula molecular |
C28H25N3O5 |
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
2-[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C28H25N3O5/c1-17-5-8-19(9-6-17)29-25(32)23-16-20(10-12-24(23)30-13-3-2-4-14-30)31-26(33)21-11-7-18(28(35)36)15-22(21)27(31)34/h5-12,15-16H,2-4,13-14H2,1H3,(H,29,32)(H,35,36) |
Clave InChI |
BRZAMKDHLIXUND-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)N5CCCCC5 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)N5CCCCC5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
50F10; 50-F-10; 50 F 10; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




